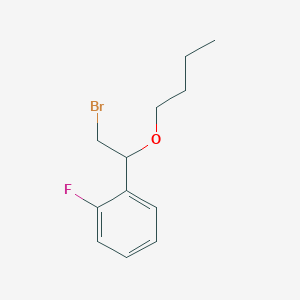

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene

Descripción

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene is a halogenated aromatic compound featuring a fluorobenzene core substituted with a brominated butoxyethyl chain. The structure comprises a benzene ring with a fluorine atom at the ortho position and a 2-bromo-1-butoxyethyl group, which introduces both ether and alkyl bromide functionalities. This combination of electron-withdrawing (fluorine, bromine) and electron-donating (ether oxygen) groups modulates the compound’s electronic properties, making it a versatile intermediate in organic synthesis, particularly in cycloadditions and cross-coupling reactions .

Propiedades

Fórmula molecular |

C12H16BrFO |

|---|---|

Peso molecular |

275.16 g/mol |

Nombre IUPAC |

1-(2-bromo-1-butoxyethyl)-2-fluorobenzene |

InChI |

InChI=1S/C12H16BrFO/c1-2-3-8-15-12(9-13)10-6-4-5-7-11(10)14/h4-7,12H,2-3,8-9H2,1H3 |

Clave InChI |

VSSCDNVTIPSSHQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(CBr)C1=CC=CC=C1F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzene and 1-bromo-2-butoxyethane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the reaction.

Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain pure 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene may involve large-scale reactors and continuous flow processes to ensure high yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the product.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and fluorine) and the butoxyethyl group contribute to its reactivity and ability to form stable intermediates. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations :

- Chain Length and Substituents : The butoxyethyl chain in the target compound provides greater steric bulk compared to propoxy or propyl chains in analogues . This influences solubility and reactivity in sterically demanding reactions.

- Halogen Effects : Bromine’s higher polarizability compared to chlorine (e.g., in 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene) enhances electrophilic substitution rates .

- Ether vs. Alkyl Linkages: The ether oxygen in 1-(4-Bromobutoxy)-2-fluorobenzene increases polarity, improving solubility in polar solvents relative to non-ether analogues like 1-(3-Bromopropyl)-2-fluorobenzene .

Cycloaddition Reactions

Compounds like 1-[(E)-2-bromoethenyl]-2-fluorobenzene () participate in cycloadditions to form polycyclic aromatics (e.g., phenanthrenes) with moderate yields (40%) .

Nucleophilic Substitutions

The bromine in 1-(3-Bromopropyl)-2-fluorobenzene undergoes nucleophilic displacement with sodium azide to yield azido derivatives (, .8% yield) . The target compound’s bromine, positioned β to the ether oxygen, may show enhanced leaving-group ability due to adjacent electron-withdrawing effects, enabling efficient SN2 reactions.

Pharmaceutical Intermediates

4-Bromo-1-(bromomethyl)-2-fluorobenzene () is used in synthesizing pyridazinone-based drug candidates . The target compound’s bromine and ether groups could serve as handles for further functionalization, such as Suzuki couplings or alkylations, to build complex pharmacophores.

Stability and Challenges

- Thermal Stability : Brominated ethers like 1-(4-Bromobutoxy)-2-fluorobenzene are generally stable at room temperature but may decompose under strong acidic/basic conditions due to ether cleavage .

- Steric Hindrance : The butoxyethyl chain in the target compound may hinder reactions at the aromatic ring, contrasting with less bulky analogues like 1-(1-chloroethyl)-2-fluorobenzene .

- Synthetic Yield Limitations : Cycloadditions involving brominated fluorobenzenes often yield <50% (), suggesting similar challenges for the target compound unless optimized .

Actividad Biológica

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a bromine atom, a butoxyethyl group, and a fluorine atom on the benzene ring. This combination enhances its reactivity and potential interactions with biological systems, making it a subject of interest for drug development and biological pathway studies.

The compound's chemical formula is , and it possesses several notable physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 227.11 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Insoluble in water |

Biological Activity

Recent studies indicate that 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene may influence various biological pathways, particularly through its interactions with enzymes and proteins. The compound's ability to form covalent bonds with nucleophiles, such as amines in proteins, suggests potential applications in creating novel therapeutic agents.

Enzymatic Interactions

The compound is hypothesized to modulate enzymatic activities by interacting with active sites or allosteric sites on enzymes. This interaction could lead to either inhibition or activation of specific biochemical pathways, which is crucial in drug design.

Case Studies

The biological activity of 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene may involve the following mechanisms:

- Covalent Bond Formation : The bromine atom can facilitate nucleophilic substitution reactions, allowing the compound to form stable covalent bonds with biological macromolecules.

- Hydrophobic Interactions : The butoxyethyl group contributes to hydrophobic interactions, enhancing the compound's affinity for lipid membranes and potentially affecting membrane-bound proteins.

Comparative Analysis

To better understand the unique properties of 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-fluorobenzene | Simpler structure; lacks butoxyethyl group | |

| 4-Bromobenzyl alcohol | Contains hydroxyl group; different functional properties | |

| 3-Fluorophenyl ether | Ether functionality; different reactivity |

The distinct combination of functional groups in 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene provides unique reactivity patterns not observed in simpler compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.